N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 890895-38-2
Cat. No.: VC4302921
Molecular Formula: C20H18ClN5
Molecular Weight: 363.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890895-38-2 |
|---|---|
| Molecular Formula | C20H18ClN5 |
| Molecular Weight | 363.85 |
| IUPAC Name | N-benzyl-1-(3-chloro-4-methylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C20H18ClN5/c1-14-8-9-16(10-18(14)21)26-20-17(11-24-26)19(22-13-23-20)25(2)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 |
| Standard InChI Key | CCLMJYVTZONJQE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(C)CC4=CC=CC=C4)Cl |
Introduction
Synthesis
The synthesis of such compounds typically involves:
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Cyclization reactions: Combining hydrazines with β-dicarbonyl compounds to form pyrazole intermediates.
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Functionalization of the pyrimidine ring: Using reagents like POCl₃ or other chlorinating agents to introduce halogen atoms.
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Substitution reactions: Introducing benzyl or methyl groups via alkylation using alkyl halides under basic conditions.
The exact synthetic route for this compound would depend on the availability of precursors like 3-chloro-4-methylphenyl derivatives and appropriate reaction conditions.
Spectroscopic Characterization
Characterization of similar compounds often employs:
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NMR Spectroscopy:
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Proton signals for methyl and benzyl groups.
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Aromatic proton shifts for the phenyl ring.
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IR Spectroscopy:
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Bands for NH stretching (if present) and aromatic C=C bonds.
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Mass Spectrometry:
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Molecular ion peaks confirming the molecular weight.
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X-ray Crystallography (if crystalline):
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Detailed structural elucidation.
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Biological Activity
Pyrazolo[3,4-d]pyrimidines have been investigated for various biological activities:
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Kinase Inhibition: Many derivatives act as ATP-competitive inhibitors of kinases involved in cancer progression.
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Antimicrobial Properties: Chlorinated aromatic rings enhance activity against bacterial and fungal pathogens.
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Anti-inflammatory Effects: Some derivatives inhibit enzymes like COX-2.
Although specific data on this compound is unavailable, its structural features suggest potential applications in these areas.
Potential Applications
Given its structure, N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine could be explored for:
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Drug Development: As a lead compound for kinase inhibitors or antimicrobial agents.
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Chemical Biology Studies: Investigating interactions with biological macromolecules.
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Material Science: Due to its aromatic and heterocyclic nature, it could be used in organic electronics.
Comparison with Related Compounds
| Property | N-benzyl derivative | Related Pyrazolo[3,4-d]pyrimidines |
|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Substituents | Benzyl, methyl, chloro-methylphenyl | Phenyl, alkoxy, halogens |
| Biological Activity (Potential) | Kinase inhibition, antimicrobial | Antimicrobial, anticancer |
| Synthetic Complexity | Moderate | Varies based on substituents |
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